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Introduction

The delivery of nanoparticles into living cells is a critical aspect of nanomedicine and targeted
drug delivery. Gold nanoparticles (AuNPs) are of particular interest due to their unique
physicochemical properties, biocompatibility, and ease of functionalization. However, efficient
intracellular delivery remains a challenge. This document provides detailed application notes
and protocols for utilizing the TAT-HA2 fusion peptide to enhance the cellular uptake and
endosomal escape of gold nanopatrticles.

The TAT peptide, derived from the HIV-1 trans-activator of transcription protein, is a cell-
penetrating peptide (CPP) known to facilitate the cellular entry of various cargo molecules.[1]
The HA2 peptide is a pH-sensitive fusogenic peptide from the influenza virus hemagglutinin,
which aids in the release of cargo from endosomes into the cytoplasm by disrupting the
endosomal membrane in the acidic environment of late endosomes.[2] The combination of TAT
and HA2 peptides on the surface of gold nanopatrticles is intended to synergistically enhance
both cellular uptake and subsequent cytosolic delivery of the nanoparticle cargo.

These application notes provide a comprehensive guide, including detailed experimental
protocols for the synthesis of TAT-HA2 functionalized AuNPs, characterization, and evaluation
of their cellular uptake and cytotoxicity.
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Data Presentation
Cellular Uptake of Functionalized Gold Nanoparticles

The following table summarizes the quantitative analysis of cellular uptake of 5 nm gold
nanoparticles with different surface functionalizations in HelLa cells. The data is based on
photothermal microscopy quantification, where the signal intensity is proportional to the number
of internalized nanoparticles.[3][4]

Mean Photothermal Fold Increase in Uptake

Functionalization ) ) . . .
Intensity (Arbitrary Units) (vs. Capping Peptide)

Capping Peptide (Control) 1.0 1.0
10% HA2 2.2 2.2
1% TAT 5.8 5.8
10% HA2 + 1% TAT 5.9 5.9

Experimental Protocols
Protocol 1: Synthesis of Citrate-Capped Gold
Nanoparticles (AuUNPS)

This protocol describes the synthesis of ~10-20 nm gold nanoparticles using the citrate
reduction method.

Materials:

e Hydrogen tetrachloroaurate (HAuCla4)

e Trisodium citrate (NaszCeHs07)

o Ultrapure water

o Glassware (thoroughly cleaned with aqua regia)

Procedure:
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e Prepare a 1 mM HAuCI4 solution and a 38.8 mM trisodium citrate solution in ultrapure water.
e In a clean flask, bring 100 mL of the HAuCla solution to a rolling boil with vigorous stirring.
e Rapidly add 10 mL of the trisodium citrate solution to the boiling HAuCla solution.

e The solution color will change from yellow to blue and then to a brilliant red, indicating the
formation of AUNPs.

o Continue boiling and stirring for 15 minutes.
e Remove the flask from the heat and allow it to cool to room temperature.

o Characterize the synthesized AuNPs by UV-Vis spectroscopy (for surface plasmon
resonance peak) and Transmission Electron Microscopy (TEM) (for size and morphology).

Protocol 2: Functionalization of AUNPs with TAT-HA2
Peptides

This protocol details the surface modification of citrate-capped AuNPs with custom-synthesized
TAT-HAZ2 peptides containing a cysteine residue for attachment to the gold surface.

Materials:

Citrate-capped AuNPs (from Protocol 1)

Cysteine-terminated TAT-HA2 peptide (custom synthesized)

Phosphate Buffered Saline (PBS)

Tween 20

Procedure:

» Resuspend the cysteine-terminated TAT-HA2 peptide in ultrapure water to a stock
concentration of 1 mM.
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o Add the TAT-HA2 peptide solution to the AUNP suspension to achieve the desired final
peptide concentration (e.g., 100 puM).[3]

e Add Tween 20 to a final concentration of 0.05% (v/v) to enhance colloidal stability.[3]

« Allow the mixture to react for at least 24 hours at room temperature with gentle stirring to
facilitate the formation of the self-assembled monolayer.

» Purify the functionalized AuNPs by centrifugation to remove unbound peptides. The
centrifugation speed and time will depend on the nanopatrticle size.

e Resuspend the pellet in PBS.
o Repeat the centrifugation and resuspension steps three times.

o Characterize the functionalized AuNPs using UV-Vis spectroscopy (observe the red-shift in
the plasmon peak), Dynamic Light Scattering (DLS) (for hydrodynamic diameter and zeta
potential), and TEM.

Protocol 3: Quantification of Cellular Uptake of AUNPs

This protocol provides methods for quantifying the internalization of TAT-HAZ2 functionalized
AuNPs into cells.

3.1. Cell Culture and Treatment:

e Seed cells (e.g., HeLa) in appropriate culture vessels (e.g., 6-well plates or 96-well plates)
and allow them to adhere overnight.

e Replace the culture medium with fresh medium containing the desired concentration of
functionalized AuNPs.

 Incubate the cells for the desired time period (e.g., 4 hours).[3]
e Wash the cells three times with PBS to remove non-internalized nanopatrticles.

3.2. Quantification by Inductively Coupled Plasma Mass Spectrometry (ICP-MS):
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» After washing, lyse the cells using an appropriate lysis buffer.

e Digest the cell lysates with aqua regia (a mixture of nitric acid and hydrochloric acid) to
dissolve the gold nanoparticles.[1]

» Dilute the digested samples to a suitable concentration for ICP-MS analysis.
o Quantify the gold content in the samples using an ICP-MS instrument.

» Relate the gold mass to the number of nanoparticles per cell by determining the cell number
in parallel wells.

3.3. Quantification by Flow Cytometry:
 After washing, detach the cells using trypsin-EDTA.
e Resuspend the cells in PBS.

o Analyze the cell suspension using a flow cytometer. The side scatter (SSC) signal is
sensitive to the presence of intracellular gold nanoparticles.[5][6]

o Compare the SSC intensity of treated cells to that of untreated control cells to quantify the
relative uptake.

Protocol 4: Cytotoxicity Assays
This protocol describes two common methods to assess the cytotoxicity of TAT-HA2
functionalized AuNPs.

4.1. MTT Assay (Cell Viability):

e Seed cells in a 96-well plate and treat them with varying concentrations of functionalized
AuNPs as described in Protocol 3.1.

 After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at
37°C.[7]
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 Living cells will reduce the yellow MTT to purple formazan crystals.

e Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a
specialized reagent).[8]

e Measure the absorbance of the solution at a wavelength of 570 nm using a microplate
reader.[8]

o Calculate cell viability as a percentage relative to untreated control cells.
4.2. LDH Assay (Membrane Integrity):

o Seed cells in a 96-well plate and treat them with varying concentrations of functionalized
AuNPs.

 After incubation, collect the cell culture supernatant.

o Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the
supernatant using a commercially available LDH cytotoxicity assay kit.[9][10]

e The assay involves an enzymatic reaction that produces a colored formazan product, which
is measured spectrophotometrically at around 490 nm.[9][11]

o Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis
buffer).
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Caption: TAT-HA2 mediated delivery pathway of gold nanopatrticles.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b13913080?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13913080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

HAuCI4 Solution Trisodium Citrate

Citrate Reduction
(Boiling)

Citrate-Capped AuNP

Incubate with
TAT-HA2 Peptide

Centrifugation/
Washing

TAT-HA2-AuNP

Click to download full resolution via product page

Caption: Workflow for synthesis and functionalization of AUNPs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13913080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

